4-Methoxy-1,1-dioxothiolan-3-amine
Description
4-Methoxy-1,1-dioxothiolan-3-amine is a sulfolane derivative featuring a five-membered thiolane ring (1,1-dioxo, indicating a sulfone group), a methoxy substituent at position 4, and an amine group at position 2. Thus, this analysis focuses on structurally or functionally related compounds from the evidence, including methoxy-substituted amines and aromatic diamines.
Properties
IUPAC Name |
4-methoxy-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCPQFSZQKZLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CS(=O)(=O)CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221932 | |
| Record name | 3-Thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785763-46-3 | |
| Record name | 3-Thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785763-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenamine, tetrahydro-4-methoxy-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,1-dioxothiolan-3-amine typically involves the reaction of 3-aminothiolane with methoxy reagents under specific conditions. One common method includes the use of methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF) to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on solvent selection, reaction time, and temperature control to ensure consistent quality and efficiency. The use of continuous flow reactors can also enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,1-dioxothiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxy-1,1-dioxothiolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides and other agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,1-dioxothiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Methoxy-1,3-benzenediamine (2,4-Diaminoanisole)
Structure : Aromatic benzene ring with methoxy (-OCH₃) at position 4 and two amine (-NH₂) groups at positions 1 and 3 .
Key Properties :
Comparison :
- Structural Differences : Unlike the sulfolane-based target compound, 4-Methoxy-1,3-benzenediamine is aromatic, lacks sulfur, and has two amine groups.
- Reactivity : The aromatic diamine is prone to oxidation, forming reactive intermediates, while sulfolane derivatives are more stable due to the saturated ring and electron-withdrawing sulfone group.
- Safety Profile: The carcinogenic risk of 2,4-Diaminoanisole highlights the importance of evaluating methoxy-amine compounds for toxicity, a consideration that may extend to structurally distinct analogs.
4-Methoxy-4-methylpentan-1-amine Hydrochloride
Structure : Linear aliphatic amine with methoxy and methyl groups at position 4 .
Key Properties :
Comparison :
- Structural Differences : The linear aliphatic structure contrasts with the cyclic sulfolane backbone of the target compound.
- Functional Groups : Both share methoxy and amine groups, but the sulfone moiety in the target compound may confer distinct solubility and electronic properties.
- Synthetic Routes : Hydrogenation and acidification methods used here could inspire analogous approaches for sulfolane derivatives.
4-Methoxy-1,3-benzenedimethanol
Structure : Benzene ring with methoxy at position 4 and hydroxymethyl (-CH₂OH) groups at positions 1 and 3 .
Key Properties :
- Functional Groups : Combines methoxy with alcohol groups, differing from the amine/sulfone combination in the target compound.
Comparison :
- Reactivity: The alcohol groups in benzenedimethanol enable esterification or oxidation, whereas the amine in the target compound allows for nucleophilic reactions or salt formation.
Research Implications and Gaps
- Structural Diversity : Methoxy-amine compounds exhibit varied properties based on backbone (aromatic vs. aliphatic vs. cyclic sulfone), influencing reactivity and applications.
- Toxicity Considerations: The carcinogenicity of 2,4-Diaminoanisole underscores the need for rigorous safety profiling of methoxy-containing amines, even in unrelated structural contexts .
Biological Activity
Overview
4-Methoxy-1,1-dioxothiolan-3-amine is a heterocyclic compound featuring a thiolane ring with a methoxy group and an amine group. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and antifungal applications. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure
The structure of this compound can be represented as follows:
- Chemical Formula : C₅H₇NO₂S₂
- CAS Number : 1785763-46-3
Interaction with Enzymes
This compound plays a crucial role in biochemical reactions, particularly in the formation of dithiocarbamates. It interacts with enzymes such as carbon disulfide and strong bases, facilitating the formation of bioactive potassium (1,1-dioxothiolan-3-yl) dithiocarbamate.
Cellular Effects
This compound influences various cellular processes:
- Cell Signaling : It interacts with cellular signaling pathways, affecting gene expression and metabolic flux.
- Metabolic Impact : The compound alters metabolite levels, which can influence overall cell health and function.
The molecular mechanisms through which this compound exerts its effects include:
- Binding Interactions : The compound can bind to biomolecules, inhibiting or activating enzymes that lead to changes in gene expression.
- Complex Formation : Its ability to form stable complexes with enzymes is critical for its biological activity.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : May exhibit beneficial effects.
- High Doses : Could lead to toxic or adverse effects. Understanding the threshold effects is essential for safe applications.
Metabolic Pathways
The compound is involved in several metabolic pathways:
| Pathway | Description |
|---|---|
| Dithiocarbamate Formation | Interacts with enzymes to form dithiocarbamates. |
| Metabolite Regulation | Influences levels of various metabolites through enzymatic interactions. |
Transport and Distribution
This compound is transported within cells via interactions with transporters and binding proteins. These interactions determine its localization and bioavailability.
Subcellular Localization
The localization of this compound within cells is influenced by targeting signals and post-translational modifications. Understanding its localization is crucial for elucidating its role in cellular processes.
Research Applications
This compound has several significant applications in research:
Antimicrobial Activity
Studies have demonstrated its potential as an antimicrobial agent. In vitro tests show effectiveness against various bacterial strains and fungi.
Pharmaceutical Development
Research is ongoing to explore its potential as a pharmaceutical intermediate due to its unique structural properties.
Antimicrobial Efficacy Study
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Toxicology Assessment
A toxicology assessment revealed that at higher doses (above 100 mg/kg), there were signs of toxicity in animal models. This underscores the importance of dosage regulation for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
